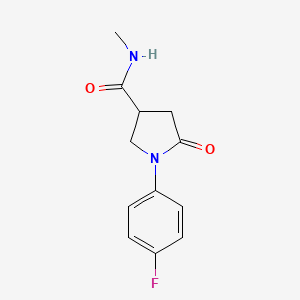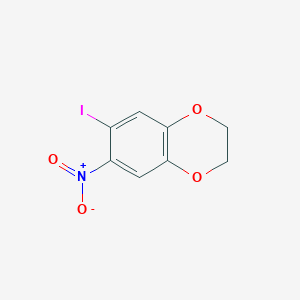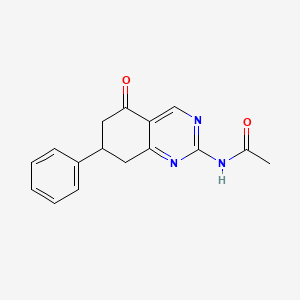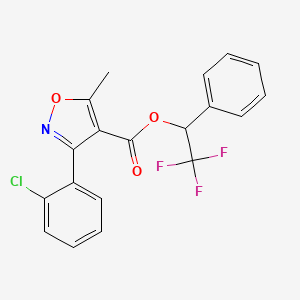![molecular formula C17H16N4O B5217848 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5217848.png)
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol, also known as HPPH, is a small molecule that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. This compound is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.
Wirkmechanismus
The mechanism of action of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol involves the production of ROS upon activation by light. These ROS can cause damage to cancer cells, leading to cell death. This compound has been shown to accumulate preferentially in cancer cells compared to normal cells, which may enhance its effectiveness in PDT.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and minimal side effects in preclinical studies. It has also been shown to have good pharmacokinetic properties, including a long half-life and good tissue penetration. This compound has been shown to accumulate preferentially in cancer cells compared to normal cells, which may enhance its effectiveness in PDT.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol is its low toxicity and minimal side effects, which makes it a promising candidate for clinical use in PDT. However, one limitation is its relatively low yield in the synthesis method, which may limit its availability for research and clinical use.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol. One direction is to optimize the synthesis method to increase the yield and availability of this compound. Another direction is to further investigate the mechanism of action of this compound and its effectiveness in PDT for different types of cancer. Additionally, research could focus on combining this compound with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in cancer treatment.
Synthesemethoden
The synthesis of 2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol involves several steps, including the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-2,6-dioxoheptanedinitrile, which is then reacted with hydrazine hydrate to form 2-hydrazino-4-methyl-6-(4-methylphenyl)pyrimidine. This intermediate is then reacted with 2-nitrophenol to form this compound. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
2-[2-hydrazino-6-(4-methylphenyl)-4-pyrimidinyl]phenol has been extensively studied for its potential use in PDT for cancer treatment. PDT involves the administration of a photosensitizer, such as this compound, followed by exposure to light of a specific wavelength, which activates the photosensitizer and produces ROS that can damage cancer cells. This compound has been shown to be effective in preclinical studies for the treatment of various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-[2-hydrazinyl-6-(4-methylphenyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-6-8-12(9-7-11)14-10-15(20-17(19-14)21-18)13-4-2-3-5-16(13)22/h2-10,22H,18H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPPXDMWGITSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)

![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5217826.png)
![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)
![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)

